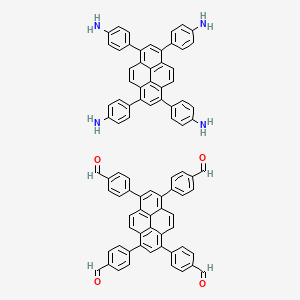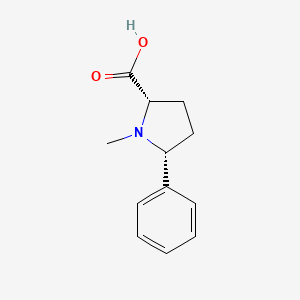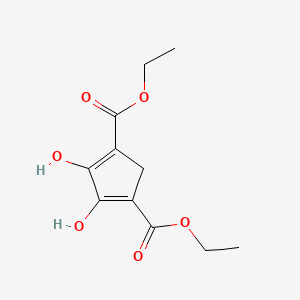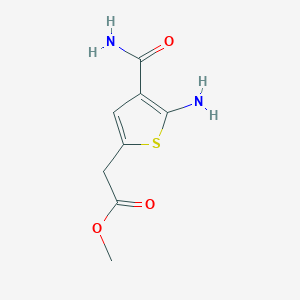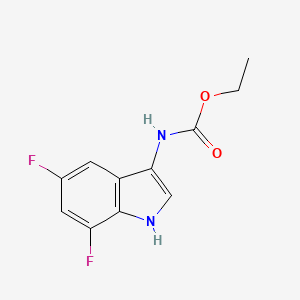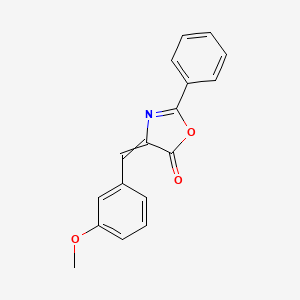![molecular formula C8H9BN2O2 B15051959 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-a]pyridine scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated imidazo[1,2-a]pyridines . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the inhibition or modulation of specific enzymatic activities. This interaction can affect molecular pathways involved in disease processes, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
- B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Imidazo[1,2-a]pyridine-6-boronic acid
- 1-Azaindolizine-6-boronic acid
Comparison: Compared to similar compounds, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This unique structure can lead to different reactivity and interaction profiles, making it a distinct and valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H9BN2O2 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5,12-13H,1H3 |
Clave InChI |
NPLUGDYYJAMHJO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN2C1=NC=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
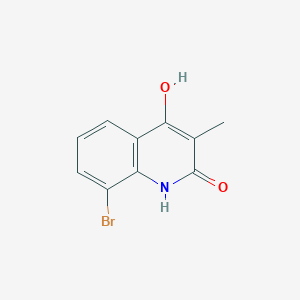
![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
